

# In-Depth Technical Guide to 2-Mesitylethanol

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## Compound of Interest

Compound Name: **2-Mesitylethanol**

Cat. No.: **B189000**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Mesitylethanol**, a key organic compound with applications in chemical synthesis and research. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis.

## Nomenclature and CAS Number

Chemical Identity:

- Systematic IUPAC Name: 2-(2,4,6-trimethylphenyl)ethanol[1]
- CAS Number: 6950-92-1
- Common Synonyms: 2,4,6-Trimethylphenethyl alcohol, 2-Hydroxyethylmesitylene, 2,4,6-Trimethylbenzeneethanol[1]

## Physicochemical Properties

A summary of the key quantitative data for **2-Mesitylethanol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[2]
Molar Mass	164.24 g/mol	[2]
Appearance	Colorless liquid	[2]
Density	~0.913 g/cm <sup>3</sup>	[2]
Melting Point	~ -35 °C	[2]
Boiling Point	~201 °C (at 760 mmHg); 152 °C (at 15 mmHg)	[2]
Solubility	Readily soluble in anhydrous ethanol and ether.	[2]

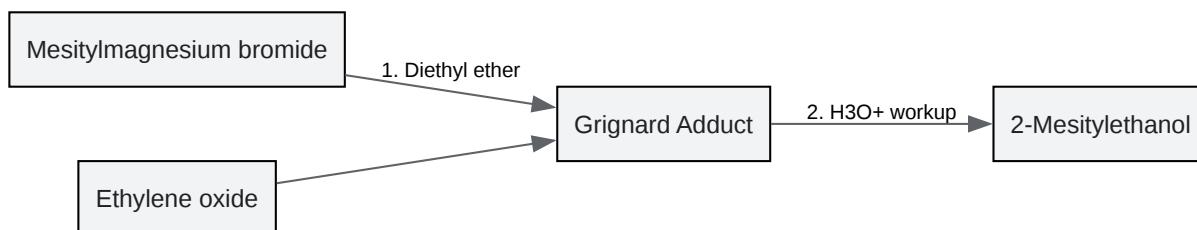
## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Mesitylethanol** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

### Synthesis of 2-Mesitylethanol

A common method for the preparation of **2-Mesitylethanol** involves the oxidation of a suitable benzyl alcohol precursor. The following is a representative protocol.

Reaction Scheme:



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Caption: Synthesis of **2-Mesitylethanol** via Grignard reaction.

Materials:

- Magnesium turnings
- 2-Bromomesitylene
- Anhydrous diethyl ether
- Ethylene oxide
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 2-bromomesitylene in anhydrous diethyl ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.
- Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise, maintaining the reaction temperature below 10 °C.
- Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **2-Mesitylethanol**.

## Purification

Purification of the crude product is typically achieved by vacuum distillation.

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Vacuum pump and gauge

Procedure:

- The crude **2-Mesitylethanol** is transferred to a distillation flask.
- The apparatus is assembled for vacuum distillation.
- The pressure is gradually reduced to the desired level (e.g., 15 mmHg).
- The flask is heated, and the fraction distilling at the appropriate temperature (approximately 152 °C at 15 mmHg) is collected.[2]

## Analysis

The purity and identity of **2-Mesitylethanol** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

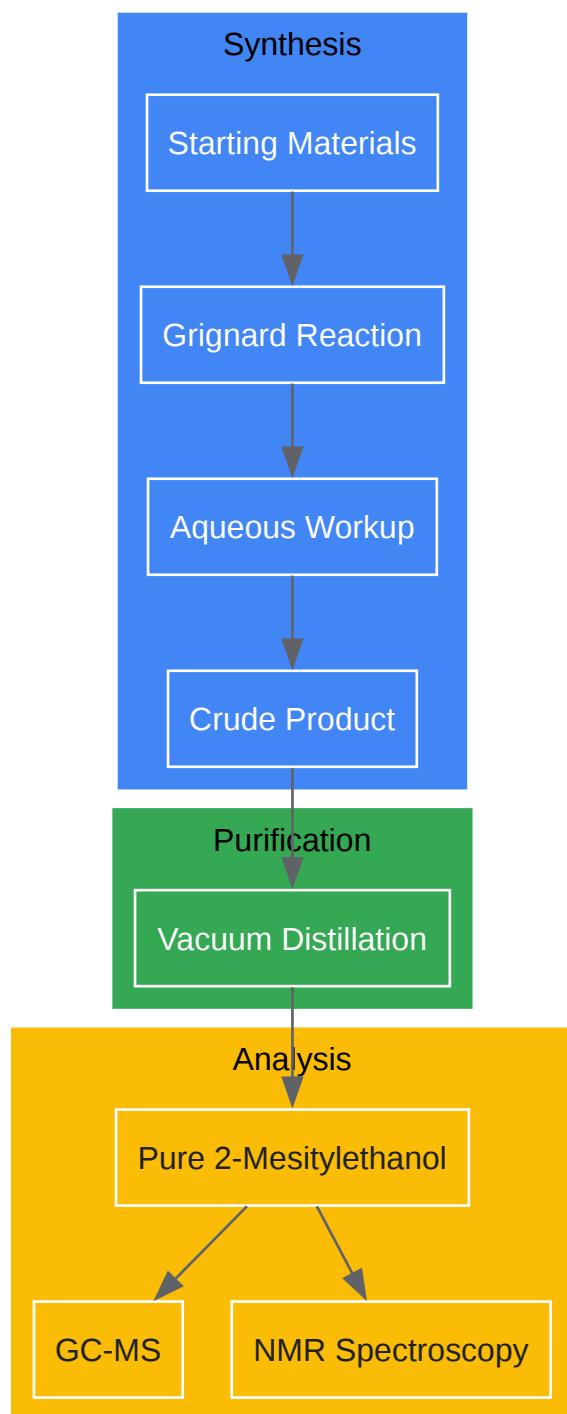
- Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
- Injector and Detector Temperatures: Typically set at 250 °C and 280 °C, respectively.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent.
- $^1\text{H}$  NMR (Proton NMR): Expected signals would include those for the aromatic protons, the methylene protons adjacent to the aromatic ring and the hydroxyl group, and the methyl protons on the mesityl group.
- $^{13}\text{C}$  NMR (Carbon NMR): Expected signals would correspond to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl chain, and the methyl carbons.

## Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, analyzed product.



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Caption: Overall workflow for **2-Mesitylethanol** production.

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## References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
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